molecular formula C10H15BO2S B14023251 (3-Isopropyl-5-(methylthio)phenyl)boronic acid

(3-Isopropyl-5-(methylthio)phenyl)boronic acid

Cat. No.: B14023251
M. Wt: 210.11 g/mol
InChI Key: BAOMTDKARQKRDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Isopropyl-5-(methylthio)phenyl)boronic acid is an organoboron compound with the molecular formula C10H15BO2S. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is used in various chemical reactions, particularly in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for preparing (3-Isopropyl-5-(methylthio)phenyl)boronic acid involves the hydroboration of alkenes or alkynes. This process typically uses borane (BH3) or its derivatives as the boron source. The reaction is usually carried out under mild conditions, making it a convenient method for synthesizing boronic acids .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydroboration reactions. These reactions are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

(3-Isopropyl-5-(methylthio)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Isopropyl-5-(methylthio)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Isopropyl-5-(methylthio)phenyl)boronic acid involves its ability to form stable complexes with various biomolecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property makes it useful in enzyme inhibition and as a molecular probe in biochemical assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Isopropyl-5-(methylthio)phenyl)boronic acid is unique due to its combination of isopropyl and methylthio groups, which provide distinct steric and electronic properties. These features make it particularly useful in specific chemical reactions and applications where other boronic acids may not be as effective .

Properties

Molecular Formula

C10H15BO2S

Molecular Weight

210.11 g/mol

IUPAC Name

(3-methylsulfanyl-5-propan-2-ylphenyl)boronic acid

InChI

InChI=1S/C10H15BO2S/c1-7(2)8-4-9(11(12)13)6-10(5-8)14-3/h4-7,12-13H,1-3H3

InChI Key

BAOMTDKARQKRDT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)SC)C(C)C)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.